

Spectroscopic Profile of 5-Ethynyl-3H-isobenzofuran-1-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethynyl-3H-isobenzofuran-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Ethynyl-3H-isobenzofuran-1-one** (CAS No. 1179362-90-3).[1] Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a detailed, predicted spectroscopic profile based on the analysis of its core structural components: the 3H-isobenzofuran-1-one moiety and the ethynyl-substituted benzene ring. This guide is intended to support research, analytical method development, and drug discovery efforts involving this and structurally related compounds.

Chemical Structure and Properties

• IUPAC Name: 5-Ethynyl-3H-isobenzofuran-1-one

Molecular Formula: C10H6O2

Molecular Weight: 158.15 g/mol [1]

CAS Number: 1179362-90-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Ethynyl-3H-isobenzofuran-1-one**. These



predictions are derived from established spectral data for isobenzofuranone derivatives and ethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.9 - 7.7	m	2H	Aromatic H (H-6, H-7)
~7.5	m	1H	Aromatic H (H-4)
~5.3	S	2H	Methylene H (H-3)
~3.1	S	1H	Acetylenic H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Carbon Type	Assignment
~170	С	Carbonyl (C-1)
~148	С	Aromatic C (C-7a)
~135	СН	Aromatic CH (C-7)
~130	С	Aromatic C (C-5)
~129	СН	Aromatic CH (C-6)
~126	С	Aromatic C (C-3a)
~123	СН	Aromatic CH (C-4)
~83	С	Acetylenic C
~80	СН	Acetylenic C-H
~70	CH ₂	Methylene (C-3)



Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, sharp	≡C-H stretch
~2110	Medium, sharp	C≡C stretch
~1760	Strong	C=O (lactone) stretch
~1600, 1480	Medium	C=C aromatic ring stretch
~1280	Strong	C-O (ester) stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z	Relative Intensity (%)	Assignment
158	High	[M] ⁺ (Molecular Ion)
130	Medium	[M-CO]+
102	High	[M-CO-CO] ⁺ or [C ₈ H ₆] ⁺
76	Medium	[C ₆ H ₄] ⁺

Experimental Protocols

The following sections detail standardized procedures for acquiring the spectroscopic data presented above. These protocols are generally applicable to solid organic compounds like **5-Ethynyl-3H-isobenzofuran-1-one**.

NMR Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz



spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

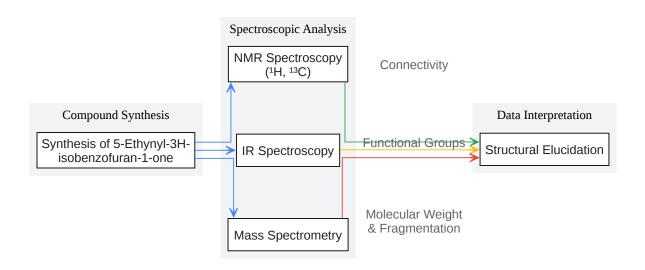
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a standard method for volatile and semi-volatile organic compounds. The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound and the relationship between the different spectroscopic techniques.





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Caption: General workflow for spectroscopic analysis.

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References

- 1. 5-Ethynyl-3H-isobenzofuran-1-one | 1179362-90-3 | Benchchem [benchchem.com]
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